1-(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)ethanone 1-(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15846637
InChI: InChI=1S/C11H15N3O/c1-8(15)14-7-3-5-10(14)9-4-2-6-13-11(9)12/h2,4,6,10H,3,5,7H2,1H3,(H2,12,13)
SMILES:
Molecular Formula: C11H15N3O
Molecular Weight: 205.26 g/mol

1-(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15846637

Molecular Formula: C11H15N3O

Molecular Weight: 205.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(2-Aminopyridin-3-yl)pyrrolidin-1-yl)ethanone -

Specification

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
IUPAC Name 1-[2-(2-aminopyridin-3-yl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C11H15N3O/c1-8(15)14-7-3-5-10(14)9-4-2-6-13-11(9)12/h2,4,6,10H,3,5,7H2,1H3,(H2,12,13)
Standard InChI Key MJAKQUBJFUNTDO-UHFFFAOYSA-N
Canonical SMILES CC(=O)N1CCCC1C2=C(N=CC=C2)N

Introduction

Structural and Molecular Properties

PropertyValue
Molecular FormulaC11H15N3O\text{C}_{11}\text{H}_{15}\text{N}_3\text{O}
Molecular Weight205.26 g/mol
IUPAC Name1-[2-(2-aminopyridin-3-yl)pyrrolidin-1-yl]ethanone
SMILESCC(=O)N1C(CC1)C2=CN=CC(=C2)N
InChI KeyMJAKQUBJFUNTDO-UHFFFAOYSA-N

The compound’s planar aminopyridine ring facilitates π-π stacking interactions with biological targets, while the pyrrolidine’s conformational flexibility may enhance binding affinity .

Synthesis and Optimization

The synthesis of 1-(2-(2-aminopyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step reactions, including:

  • Acetylation of Pyrrolidine: Introducing the acetyl group via reaction with acetic anhydride.

  • Coupling with 2-Aminopyridine: Microwave-assisted nucleophilic aromatic substitution (SNAr) between 1-(2-chloropyridin-3-yl)ethanone and pyrrolidine derivatives, using sulfur and sodium acetate in dimethylformamide (DMF) at 90–120°C for 15–20 minutes .

Key Reaction Parameters:

  • Solvent: DMF enhances nucleophilicity and reaction rate .

  • Catalyst: Elemental sulfur facilitates thiophene formation as a byproduct .

  • Yield: Reported yields range from 30% to 76%, with byproducts like 2-aminopyrido[b]thiophenes requiring chromatographic separation .

Analytical validation via 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and LC–MS confirms product purity and structural integrity .

Biological Activities and Mechanistic Insights

Neurological Targets

Pyrrolidine derivatives often modulate neurotransmitter receptors. The compound’s tertiary amine may interact with GABAA_\text{A} or NMDA receptors, similar to anxiolytic drugs. In silico studies propose blood-brain barrier permeability, but in vivo efficacy remains untested.

Applications in Drug Discovery

Anticancer Agents

Structural analogs of this compound have shown antiproliferative effects in glioblastoma and breast cancer cell lines . For example, 1-(2-(aminomethyl)pyrrolidin-1-yl)ethanone derivatives exhibit IC50_{50} values <10 μM in MCF-7 cells .

Antibacterial and Antiviral Activity

Thiophene-containing analogs (e.g., 3-methylisothiazolo[5,4-b]pyridine) demonstrate broad-spectrum antibacterial activity against Staphylococcus aureus (MIC = 8 μg/mL) . The aminopyridine group may interfere with bacterial DNA gyrase or viral protease function .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields and byproduct formation. Future work should explore:

  • Enantioselective Synthesis: Chiral catalysts to isolate active enantiomers .

  • Flow Chemistry: Continuous processes to improve scalability .

Pharmacological Profiling

Priority studies include:

  • In Vitro Screening: Dose-response assays against kinase panels and cancer cell lines.

  • ADMET Studies: Assessing absorption, metabolism, and toxicity in preclinical models .

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